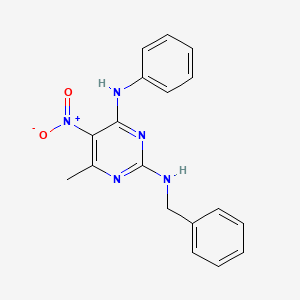
N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine” is a small molecule compound. It belongs to the class of nitroaromatic compounds. It is related to other compounds such as “N4- ( (4- (Aminomethyl)cyclohexyl)methyl)-5-nitro-N2- (2- (trifluoromethoxy)benzyl)pyrimidine-2,4-diamine” and “N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine” which have similar structures .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo [3,2-d]pyrimidine-2,4-diamine derivatives were designed and synthesized . The synthesis involved incorporating the 2,3-positions of pyrrole into the 5, 6-positions of N-phenylpyrimidin-2-amine . Different substituents were introduced into the N2-benzene ring, 4-NH2, and 5-NH position of the structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo [3,2-d]pyrimidine-2,4-diamine derivatives were tested for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The CDK6 inhibitory activities of these compounds were also tested .Applications De Recherche Scientifique
N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine has been used extensively in the field of scientific research. It has been used in the synthesis of several compounds, including the antifungal agent fluconazole and the anti-inflammatory agent flurbiprofen. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of signal transduction pathways. Additionally, this compound has been used in the study of cancer cells, as it has been found to inhibit the growth of certain types of cancer cells.
Mécanisme D'action
The mechanism of action of N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine is not fully understood. However, it is believed that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 activity is thought to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been found to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of certain types of cancer cells, and reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to inhibit the activity of certain transcription factors, such as NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of this compound is that it is not very soluble in water and can therefore be difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents and can therefore be difficult to work with in organic reactions.
Orientations Futures
N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine has a number of potential future applications. For example, it could be used in the development of new drugs or therapeutics for the treatment of inflammatory diseases or cancer. Additionally, it could be used in the development of new diagnostic tools or biomarkers for the early detection of diseases. Furthermore, it could be used in the study of signal transduction pathways and gene expression, as well as in the study of other biochemical and physiological processes.
Méthodes De Synthèse
N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine is typically synthesized using a two-step process. The first step involves the reaction of 2-benzyl-6-methyl-5-nitrophenol (BMPN) with 4-phenylpyrimidine-2,4-diamine (PPD) in aqueous solution. This reaction results in the formation of this compound. The second step involves the use of a base, such as sodium hydroxide, to hydrolyze the resulting product. This process yields the desired this compound.
Propriétés
IUPAC Name |
2-N-benzyl-6-methyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-13-16(23(24)25)17(21-15-10-6-3-7-11-15)22-18(20-13)19-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBGYVMMRIGDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2=CC=CC=C2)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524061.png)

![2-[(4-fluorophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524073.png)
![4-{[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524074.png)
![4-[(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524077.png)
![4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B6524080.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)
![methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524088.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524093.png)
![1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6524104.png)
![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6524109.png)
![4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6524110.png)